3,5-Dibromopyridine-d3
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Overview
Description
3,5-Dibromopyridine-d3 is the deuterium labeled 3,5-Dibromopyridine . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
3,5-Dibromopyridine undergoes lithiation with lithium diisopropylamide and on subsequent reaction with electrophiles yields 4-alkyl-3,5-dibromopyridines . It was used in the synthesis of new Hg (II) complexes with halogen (chloro, bromo, iodo) and 3,5-disubstituted pyridine ligands .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 3,5-Dibromopyridine, with the difference being the presence of deuterium .Chemical Reactions Analysis
3,5-Dibromopyridine undergoes lithiation with lithium diisopropylamide and on subsequent reaction with electrophiles yields 4-alkyl-3,5-dibromopyridines . It was used in the synthesis of new Hg(II) complexes with halogen (chloro, bromo, iodo) and 3,5-disubstituted pyridine ligands .Physical And Chemical Properties Analysis
This compound has a melting point of 110-115 °C (lit.) . It is stable under normal conditions .Scientific Research Applications
Spectroscopic and Structural Characteristics : A derivative of 3,5-dibromopyridine, 3,5-bis(2,5-dimethylphenyl)pyridine, was synthesized and characterized using XRD and spectroscopic techniques. It showed potential biological activity due to its energy gap values and molecular electrostatic potential mapping (Akram et al., 2020).
Vibrational Spectra Analysis : The solid phase mid FTIR and FT-Raman spectra of 3,5-dibromopyridine were recorded and interpreted with the help of normal coordinate analysis and density functional theory (DFT), showing excellent agreement with observed spectra (Krishnakumar & Xavier, 2005).
Synthesis of Derivatives : Lithiation of 3,5-dibromopyridine and subsequent reactions provided various alkylated derivatives, demonstrating its versatility as a starting material for synthesis (Gu & Bayburt, 1996).
Catalytic Applications in Synthesis : Mono-arylpyridyl bromides, derived from 3,5-dibromopyridine, were synthesized using palladacycle catalysts. These intermediates have potential for generating bioactive compounds (Zhang et al., 2007).
Preparation of Bioactive Compounds : 3-Acetylamino-5-ethoxypyridine, a compound with potential bioactivity, was synthesized from 3,5-dibromopyridine, showcasing its utility in preparing biologically relevant molecules (Hertog et al., 1948).
Electrochemical Studies : A study on 3,5-diferrocenylpyridine synthesized from 3,5-dibromopyridine revealed insights into electronic communication between ferrocenyl centers and their complexes (Wright et al., 2012).
Safety and Hazards
properties
IUPAC Name |
3,5-dibromo-2,4,6-trideuteriopyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N/c6-4-1-5(7)3-8-2-4/h1-3H/i1D,2D,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSPMXMEOFGPIM-CBYSEHNBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1Br)[2H])[2H])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1219799-05-9 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219799-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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